molecular formula C15H13N5O B6449876 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548978-60-3

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B6449876
CAS RN: 2548978-60-3
M. Wt: 279.30 g/mol
InChI Key: IMNHBNLHIVZQEE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CPIP) is an organic compound that has been studied for its potential applications in scientific research. CPIP has been found to exhibit a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments has a number of advantages. 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is relatively easy to synthesize and is stable in a variety of conditions. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is relatively non-toxic and has been found to be effective in a variety of laboratory experiments. However, there are a few limitations to using 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments. 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is relatively expensive and can be difficult to obtain in large quantities. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is not effective in all laboratory experiments and its effects can vary depending on the conditions.

Future Directions

There are a number of potential future directions for the use of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in scientific research. 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide could be used to study its effects on other diseases, such as diabetes, and its potential as an anti-viral agent could be explored. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide could be used to study its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent in other contexts could be explored. Finally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide could be used to study its potential as an antioxidant and its potential to inhibit the growth of bacteria and other microorganisms.

Synthesis Methods

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized through a variety of methods, including the use of a palladium-catalyzed reaction. In this method, a palladium-catalyzed reaction is used to form the desired cyclopropyl ring. This reaction requires the use of an imidazo[1,2-b]pyridazine-6-carboxamide, a palladium catalyst, and an aryl halide. The reaction is conducted in the presence of a base, such as potassium carbonate, and the desired product is obtained after purification.

Scientific Research Applications

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, and has been found to be effective in reducing inflammation in cell culture studies. Additionally, 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential as a therapeutic agent for the treatment of cancer, and has been found to be effective in inhibiting the growth of cancer cells in laboratory experiments.

properties

IUPAC Name

2-cyclopropyl-N-pyridin-4-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(17-11-5-7-16-8-6-11)12-3-4-14-18-13(10-1-2-10)9-20(14)19-12/h3-10H,1-2H2,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNHBNLHIVZQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

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